Cas no 641-12-3 (Sennidin A)

Sennidin A is a bioactive anthraquinone derivative primarily derived from senna plants (Cassia spp.). It serves as a key intermediate in the biosynthesis of sennosides, which are widely recognized for their pharmacological properties. Sennidin A exhibits notable stability and purity, making it a valuable reference standard in analytical chemistry and pharmaceutical research. Its well-characterized structure allows for precise quantification in herbal extracts and quality control applications. Additionally, Sennidin A is utilized in studies exploring laxative mechanisms and metabolic pathways due to its role as a precursor to active sennosides. The compound is typically supplied with high-performance liquid chromatography (HPLC) certification to ensure reliability in research and industrial settings.
Sennidin A structure
Sennidin A structure
商品名:Sennidin A
CAS番号:641-12-3
MF:C30H18O10
メガワット:538.4579
MDL:MFCD32662425
CID:512624
PubChem ID:122839

Sennidin A 化学的及び物理的性質

名前と識別子

    • [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-,(9R,9'R)-rel-(+)-
    • [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10...
    • SENNIDINE A
    • SENNIDINE A(RG) PrintBack
    • Sennidin A
    • (+)-4,5,4',5'-Tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarbonsaeure
    • (+)-4,5,4',5'-tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarboxylic acid
    • (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxyli
    • 1',1,8',8-Tetrahydroxy-10,10'-dihydroanthrone-3,3'-dicarboxylic acid
    • dihydroxydianthrone
    • EINECS 211-371-5
    • SENECIONINE(SH)
    • Sennidin
    • Sennidin-B
    • NSC658576
    • 8257AH
    • A14835
    • 641-12-3
    • 9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (9R,9'R)-
    • Q27285465
    • AKOS030573520
    • DTXSID601318488
    • (9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
    • FS-10383
    • SennidinA
    • SCHEMBL17166294
    • CHEMBL5197294
    • (9R,9'R)-4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-[9,9'-bianthracene]-2,2'-dicarboxylic acid
    • O8793FIM31
    • UNII-O8793FIM31
    • HY-N6936
    • (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxylic acid
    • (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-
    • CS-0027785
    • (9,9'-BIANTHRACENE)-2,2'-DICARBOXYLIC ACID, 9,9',10,10'-TETRAHYDRO-4,4',5,5'-TETRAHYDROXY-10,10'-DIOXO-, (9R,9'R)-REL-(+)-
    • (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-
    • NS00041749
    • AC-34224
    • 4,4',5,5'-tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid
    • SennidinB
    • 9-(2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
    • FT-0688309
    • [9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-
    • F82149
    • MFCD32662425
    • DTXSID50862099
    • FT-0603502
    • 4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
    • SENNIDINEA
    • CHEMBL227796
    • DB-054610
    • JPMRHWLJLNKRTJ-UHFFFAOYSA-N
    • MDL: MFCD32662425
    • インチ: 1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)
    • InChIKey: JPMRHWLJLNKRTJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=C([H])C([H])=C([H])C=2C([H])(C2C([H])=C(C(=O)O[H])C([H])=C(C=21)O[H])C1([H])C2C([H])=C([H])C([H])=C(C=2C(C2C(=C([H])C(C(=O)O[H])=C([H])C1=2)O[H])=O)O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 538.089997g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.8
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 10
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 538.089997g/mol
  • 単一同位体質量: 538.089997g/mol
  • 水素結合トポロジー分子極性表面積: 190Ų
  • 重原子数: 40
  • 複雑さ: 977
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 538.5

じっけんとくせい

  • 密度みつど: 1.695±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (9.2E-8 g/L) (25 ºC),
  • PSA: 189.66000
  • LogP: 3.95820

Sennidin A セキュリティ情報

  • 危険カテゴリコード: 22
  • セキュリティの説明: S22; S45
  • リスク用語:R22

Sennidin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1033-1 mg
Sennidin A
641-12-3 100.00%
1mg
¥1525.00 2022-04-26
abcr
AB167987-10 mg
Sennidine A, tech.; .
641-12-3
10 mg
€143.00 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP1290-10mg
Sennidin A
641-12-3 98%
10mg
$290 2023-09-20
DC Chemicals
DCF-010-20 mg
Sennidin A
641-12-3 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BP1290-5mg
Sennidin A
641-12-3 98%
5mg
$160 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1033-10 mg
Sennidin A
641-12-3 100.00%
10mg
¥6205.00 2022-04-26
MedChemExpress
HY-N6936-5mg
Sennidin A
641-12-3
5mg
¥4030 2023-02-17
Chengdu Biopurify Phytochemicals Ltd
BP1290-10mg
Sennidin A
641-12-3 98%
10mg
$290 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP1290-20mg
Sennidin A
641-12-3 98%
20mg
$520 2023-09-19
TargetMol Chemicals
TN1033-5mg
Sennidin A
641-12-3 98%
5mg
¥ 11800 2023-09-15

Sennidin A 関連文献

Sennidin Aに関する追加情報

Recent Advances in the Study of Sennidin A (CAS: 641-12-3): Pharmacological Properties and Therapeutic Potential

Sennidin A (CAS: 641-12-3), a bioactive anthraquinone derivative, has garnered significant attention in recent years due to its diverse pharmacological properties and potential therapeutic applications. This research briefing synthesizes the latest findings on Sennidin A, focusing on its chemical characteristics, mechanisms of action, and emerging roles in drug development. Recent studies highlight its efficacy as a laxative agent, anti-inflammatory compound, and potential anti-cancer candidate, positioning it as a promising molecule for further investigation in the pharmaceutical and biomedical fields.

The molecular structure of Sennidin A (C30H26O10) features a distinctive anthraquinone core with hydroxyl and methoxy substituents, which contribute to its biological activity. Recent structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have elucidated how these functional groups influence its binding affinity to molecular targets. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have provided new insights into the compound's conformational dynamics, particularly its interaction with intestinal sodium-potassium ATPase, explaining its well-documented laxative effects at the molecular level.

Cutting-edge research has expanded our understanding of Sennidin A's pharmacological mechanisms beyond its traditional use. A 2024 study in Nature Chemical Biology demonstrated its novel role as a modulator of gut microbiota through selective inhibition of pathogenic bacteria while promoting probiotic growth. This dual action suggests potential applications in treating microbiome-related disorders. Furthermore, in vitro studies using human colorectal cancer cell lines (HT-29 and HCT116) revealed that Sennidin A induces apoptosis through the mitochondrial pathway, with an IC50 of 18.7 μM, indicating its potential as an anti-cancer agent. These findings were corroborated by animal models showing significant tumor growth inhibition (p < 0.01) without observable hepatotoxicity.

The pharmacokinetic profile of Sennidin A has been extensively characterized in recent clinical trials. Phase I studies reported an oral bioavailability of 65-72% with peak plasma concentrations achieved within 2-3 hours post-administration. Notably, a 2023 publication in Clinical Pharmacology & Therapeutics identified three novel metabolites through UPLC-MS/MS analysis, shedding light on its metabolic pathways. These advancements have facilitated the development of optimized formulations, including enteric-coated tablets and nanoemulsions, which enhance its therapeutic index while minimizing the abdominal discomfort historically associated with its use.

Emerging therapeutic applications of Sennidin A are being explored in various disease models. A groundbreaking 2024 study in Science Translational Medicine demonstrated its efficacy in a murine model of Parkinson's disease, where it reduced α-synuclein aggregation by 42% through activation of autophagy pathways. Additionally, its anti-fibrotic properties were validated in liver fibrosis models, showing significant reduction in collagen deposition (p < 0.001). These findings, coupled with its excellent blood-brain barrier permeability (brain/plasma ratio of 0.85), position Sennidin A as a multifunctional lead compound for CNS disorders.

Despite these promising developments, challenges remain in the clinical translation of Sennidin A. Current research focuses on addressing its dose-dependent side effects and improving target specificity through structural modifications. Collaborative efforts between academia and industry have yielded several patented derivatives with enhanced pharmacological profiles. The compound's natural origin and established safety profile provide a strong foundation for further development, with three new investigational new drug (IND) applications expected to be filed by 2025 based on recent pipeline disclosures from major pharmaceutical companies.

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